2-(2-Chloroethoxy)ethanol 2-(2-Chloroethoxy)ethanol 2-(2-Chloroethoxy)ethanol is a degradation product of Bis(2-Chloroethyl) Ether.
Brand Name: Vulcanchem
CAS No.: 628-89-7
VCID: VC21347303
InChI: InChI=1S/C4H9ClO2/c5-1-3-7-4-2-6/h6H,1-4H2
SMILES: C(COCCCl)O
Molecular Formula: C4H9ClO2
Molecular Weight: 124.56 g/mol

2-(2-Chloroethoxy)ethanol

CAS No.: 628-89-7

Cat. No.: VC21347303

Molecular Formula: C4H9ClO2

Molecular Weight: 124.56 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(2-Chloroethoxy)ethanol - 628-89-7

CAS No. 628-89-7
Molecular Formula C4H9ClO2
Molecular Weight 124.56 g/mol
IUPAC Name 2-(2-chloroethoxy)ethanol
Standard InChI InChI=1S/C4H9ClO2/c5-1-3-7-4-2-6/h6H,1-4H2
Standard InChI Key LECMBPWEOVZHKN-UHFFFAOYSA-N
SMILES C(COCCCl)O
Canonical SMILES C(COCCCl)O
Appearance Clear Colourless to Pale Yellow Oil

Chemical Properties and Structure

Molecular Characteristics

2-(2-Chloroethoxy)ethanol has a molecular weight of 124.57 g/mol and features a linear structure with a chlorine atom at one end and a hydroxyl group at the other . The compound can be represented by the structural formula ClCH2CH2OCH2CH2OH, highlighting its ether linkage between two ethyl groups .

The compound is identified by various chemical identifiers, providing standardized ways to reference it in scientific literature and databases:

IdentifierValue
CAS Number628-89-7
Molecular FormulaC4H9ClO2
IUPAC Name2-(2-chloroethoxy)ethanol
InChIKeyLECMBPWEOVZHKN-UHFFFAOYSA-N
MDL NumberMFCD00002870

Reactivity Profile

The reactivity of 2-(2-Chloroethoxy)ethanol is largely determined by its functional groups:

  • The hydroxyl (-OH) group participates in typical alcohol reactions such as esterification and oxidation

  • The chloroethyl group contains a carbon-chlorine bond that undergoes nucleophilic substitution reactions

  • The ether linkage provides stability while also allowing for certain cleavage reactions under specific conditions

The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents . This stability profile makes it suitable for storage and handling in various laboratory and industrial settings.

Physical Properties

2-(2-Chloroethoxy)ethanol exists as a colorless liquid at room temperature with several notable physical characteristics that influence its handling, storage, and applications .

The following table summarizes key physical properties of the compound:

PropertyValue
Physical StateColorless liquid
Boiling Point79-81°C at 5 mm Hg
Density1.18 g/mL at 25°C
Vapor Pressure22.66 Pa at 20°C
Flash Point195°F (90.6°C)
Solubility in WaterSoluble
LogP0.301 at 30°C
pKa14.34±0.10 (Predicted)

These physical properties indicate that 2-(2-Chloroethoxy)ethanol has relatively low volatility at room temperature, moderate water solubility, and limited flammability hazards . Its density greater than that of water (1.18 g/mL) means it will sink rather than float when mixed with water, an important consideration for handling and safety protocols.

The recommended storage conditions include keeping the compound in a dark place, sealed, dry, and at room temperature to maintain its stability and prevent degradation .

Preparation Methods

Synthesis from Diethylene Glycol

One of the principal methods for preparing 2-(2-Chloroethoxy)ethanol involves using diethylene glycol as the starting material. A patented process described in Chinese patent CN101665415B outlines an efficient synthesis route that improves yield while reducing environmental impact .

The synthesis proceeds through the following steps:

  • Reaction of diethylene glycol with metaboric anhydride in a suitable solvent to form an intermediate metaboric acid tris-(2-hydroxyethoxy-1-yl)-ethyl ester

  • Treatment of this intermediate with thionyl chloride to obtain metaboric acid tris-(2-chloroethoxy-1-yl)-ethyl ester

  • Hydrolysis of the chlorinated intermediate to yield the target product, 2-(2-Chloroethoxy)ethanol

The optimal reaction conditions specify a molar ratio of thionyl chloride to diethylene glycol of 1.1-1.2:1, with reaction temperatures maintained between 15°C and 30°C. This temperature range is critical: higher temperatures promote unwanted side reactions, while lower temperatures reduce reaction kinetics and efficiency .

After reaction completion, boric acid is recovered by filtration, and the organic layer containing the 2-(2-Chloroethoxy)ethanol is washed with water before purification by fractional distillation .

Industrial Production Considerations

The industrial production of 2-(2-Chloroethoxy)ethanol requires careful optimization of reaction parameters to maximize yield and product purity while minimizing waste. Key considerations include:

  • Precise control of reagent ratios to favor the formation of mono-chlorinated product

  • Careful temperature management to prevent side reactions

  • Efficient purification processes to achieve desired product purity (commonly 98% or 99%)

  • Recovery and recycling of by-products to improve process economics

These production parameters significantly impact the final product quality and commercial viability, with higher purity grades (99%) commanding premium pricing in the market .

Applications and Uses

Pharmaceutical Applications

2-(2-Chloroethoxy)ethanol has established itself as a valuable intermediate in pharmaceutical synthesis pathways. Its applications in this sector include:

  • Serving as a key intermediate in the synthesis of quetiapine, an important antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder

  • Functioning as a building block in the preparation of various pharmaceutical intermediates, where its dual functionality allows for diverse chemical transformations

  • Being monitored as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs), highlighting its importance in pharmaceutical quality control processes

Market Analysis

Current Market Status

The global market for 2-(2-Chloroethoxy)ethanol is experiencing robust growth, driven primarily by increasing demand in the pharmaceutical and organic chemical sectors. Industry analysis suggests a substantial market size likely exceeding $100 million in 2024, with established players and diverse applications contributing to this valuation .

The market is segmented by product type (primarily by purity levels) and application areas:

  • By Type:

    • Purity 99%

    • Purity 98%

    • Others

  • By Application:

    • Pharmaceutical Intermediates

    • Organic Chemical Raw Materials

    • Others

Hazard CategoryRatingLevel
Flammability1Low
Toxicity0Minimal
Body Contact2Moderate
Reactivity1Low
Chronic2Moderate

These ratings indicate moderate concerns regarding body contact and potential chronic effects, while flammability and reactivity hazards are relatively low .

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